硬脂
概述
描述
Stearin, also known as Stearic Acid, is a versatile raw material found in various products like chewing gums, creams, soaps, and household candles . It is a colorless, waxy solid that does not dissolve in water but can be dissolved in oils and alcohol . It can be derived from both animal and plant sources . In the cosmetic industry, it is an important raw material used in face creams, body lotions, shaving products, and soaps .
Synthesis Analysis
Stearin can be synthesized through various methods. One such method involves the use of an immobilized Rhizopus oryzae lipase as a biocatalyst to catalyze the synthesis of palm stearin and cetyl alcohol wax esters . Another method involves the production of biodiesel using crude palm stearin through alkali-catalyzed transesterification .Molecular Structure Analysis
Stearin is a triglyceride derived from three units of stearic acid . It is a white crystalline solid at ordinary temperatures and is insoluble in water and very slightly soluble in alcohol .Chemical Reactions Analysis
Stearin can undergo various chemical reactions. For instance, it can be used in the production of biodiesel through alkali-catalyzed transesterification . It is also used in the manufacture of candles and soap, where it is mixed with a sodium hydroxide solution in water, creating a reaction which gives glycerin and sodium stearate .Physical And Chemical Properties Analysis
Stearin is a white powder that is odorless . It has a density of 0.862 g/cm³ at 80°C and 0.8559 g/cm³ at 90°C . It is insoluble in water but slightly soluble in benzene and carbon tetrachloride . It is soluble in acetone and chloroform but insoluble in ethanol .科学研究应用
Food Industry
Stearin is widely used in the food industry due to its flexible melting characteristics . It’s used not only for fat-based food but also as a substitute material that can affect the physical and chemical characteristics of other food products .
Margarine Production
Stearin is a key ingredient in the production of margarine . It provides the necessary consistency and helps in maintaining the structure of the final product .
Shortening Production
Similar to margarine, stearin is also used in the production of shortening . It contributes to the texture and stability of the product .
Cocoa Butter Replacers
Stearin can be used as a replacer for cocoa butter . This is particularly useful in the chocolate industry, where it can help in reducing costs and improving the melting characteristics of the final product .
Lard Replacers
In addition to cocoa butter, stearin can also be used as a replacer for lard . This makes it a valuable ingredient in the production of various food products, particularly in regions where the consumption of lard is restricted due to dietary or religious reasons .
Emulsion Products
Stearin is used in the production of various emulsion products . It helps in stabilizing the emulsion and improving the overall quality of the product .
Dietary Studies
Stearin has been used in dietary studies to compare its effects on circulating cholesterol responses with other fats like butter . This kind of research can provide valuable insights into the health effects of different dietary fats .
Potential Use in Organic Synthesis
There has been some research into the potential use of stearin in organic synthesis . While this is still an emerging field, it represents a promising direction for future research .
Each of these applications highlights the versatility and importance of stearin in various fields of scientific research. It’s clear that stearin has a wide range of uses, from food production to health studies and potentially even organic synthesis .
作用机制
- Stearin primarily interacts with two key targets:
- Peroxisome proliferator-activated receptor alpha (PPARα) : PPARα is a nuclear receptor involved in lipid metabolism, fatty acid oxidation, and inflammation regulation. Stearin may modulate PPARα activity, affecting lipid homeostasis .
- Group IID secretory phospholipase A2 (sPLA2-IID) : sPLA2-IID plays a role in lipid signaling and inflammation. Stearin might influence sPLA2-IID function .
Target of Action
属性
IUPAC Name |
2,3-dihydroxypropyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029160 | |
Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |
Record name | Glyceryl monostearate | |
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Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |
Record name | Glyceryl monostearate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Glyceryl Monostearate | |
CAS RN |
123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |
Record name | 1-Monostearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glyceryl monostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2,3-Dihydroxypropyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monostearate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11250 | |
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Record name | Tegin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |
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Record name | Glycerol 1-monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |
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Record name | GLYCERYL 1-STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can palm stearin be used as a substitute for cocoa butter in chocolate production?
A1: Yes, [, , , , ] palm stearin is a potential cocoa butter substitute, particularly when fractionated to obtain specific triacylglycerol (TAG) profiles similar to cocoa butter. Research suggests that stearin-based cocoa butter equivalents (CBEs) exhibit different polymorphic behavior and can possess higher hardness compared to cocoa butter, potentially serving as a cocoa butter improver [].
Q2: How does the addition of palm stearin to bread dough affect the final product?
A3: Palm stearin can alter the texture and shelf life of bread. Breads made with higher palm stearin content in the shortening tend to have a lower loaf volume and a firmer crumb []. Interestingly, these breads also exhibit delayed staling, meaning they maintain their freshness for a longer duration.
Q3: Can palm stearin be used as a binder in metal injection molding (MIM)?
A4: Yes, research indicates that palm stearin shows promise as an alternative binder in MIM []. It exhibits the necessary pseudoplastic behavior during rheological tests, ensuring good flow properties during the injection molding process. Further research is ongoing to optimize its use and explore its full potential in this application.
Q4: What are the benefits of using palm stearin as an edible coating for fruits like bananas?
A5: Applying a palm stearin edible coating to Cavendish bananas can reduce weight loss and help maintain ascorbic acid content during storage at room temperature []. This highlights the potential of palm stearin as a natural, biodegradable alternative for preserving the freshness and nutritional value of fruits.
Q5: What are the main fatty acids present in palm stearin?
A6: Palm stearin is primarily composed of saturated fatty acids, mainly palmitic acid (C16:0) and stearic acid (C18:0). It also contains a smaller proportion of unsaturated fatty acids, such as oleic acid (C18:1) [, , ]. The exact composition can vary depending on factors like the palm variety and fractionation process.
Q6: What are the major triacylglycerols (TAGs) found in palm stearin?
A7: The dominant TAGs in palm stearin are 1,3-dipalmitoyl-2-oleoylglycerol (POP) and tripalmitin (PPP). Other TAGs like 1,2-dioleoyl-3-palmitoyl-glycerol (POO) may also be present but in lower concentrations [, , ]. The specific TAG profile influences the physical properties of stearin, making it suitable for various applications.
Q7: How does the TAG composition of palm stearin affect its melting behavior?
A8: The high content of saturated TAGs, particularly POP and PPP, contributes to the higher melting point of palm stearin compared to palm olein [, ]. These saturated TAGs pack tightly, requiring more energy to transition from a solid to a liquid state.
Q8: Can palm stearin be used to produce biodiesel?
A9: Yes, palm stearin can be converted to biodiesel, a renewable fuel, through transesterification with methanol using a catalyst like sodium hydroxide (NaOH) []. The process involves breaking down the TAGs in stearin and reacting them with methanol to produce fatty acid methyl esters (FAMEs), the primary components of biodiesel.
Q9: What is the role of acetone in the fractionation of palm stearin?
A10: Acetone serves as a solvent in the fractionation of palm stearin, facilitating the separation of a tripalmitin (PPP)-rich fraction []. This process utilizes the difference in solubility of TAGs in acetone at different temperatures to isolate PPP, a valuable component for various applications.
Q10: What are the challenges associated with using chicken fat in food processing, and how can dry fractionation help?
A11: Chicken fat, due to its low melting point and lack of consistency, poses challenges in certain food applications []. Dry fractionation can separate chicken fat into a solid stearin fraction and a liquid olein fraction. This stearin fraction, with its higher melting point and improved consistency, becomes suitable for applications where a firmer fat is desired, such as in sausages.
Q11: Are there any environmental concerns regarding palm stearin production?
A12: While palm stearin itself is biodegradable, the production of palm oil, from which stearin is derived, raises environmental concerns []. Deforestation and habitat loss due to palm oil plantations are serious issues. Sustainable palm oil production practices are crucial to mitigate these negative impacts.
Q12: Can palm stearin be recycled or repurposed after use?
A13: Palm stearin, being a natural fat, is biodegradable and can be broken down naturally in the environment []. Research is exploring its potential use in producing bio-based and biodegradable materials, furthering its sustainability profile.
Q13: What is the significance of ongoing research on palm stearin?
A14: Continued research on palm stearin aims to optimize its utilization in various applications, improve its functionality, and enhance its sustainability. This includes exploring novel applications like organogelation [], developing efficient fractionation technologies [], and finding sustainable sourcing solutions to address environmental concerns.
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